N-benzyl-N-methyl-3-{1-[(2-pyrimidinylthio)acetyl]-4-piperidinyl}propanamide
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Overview
Description
N-benzyl-N-methyl-3-{1-[(2-pyrimidinylthio)acetyl]-4-piperidinyl}propanamide, also known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. BPTP belongs to the class of compounds known as piperidine derivatives and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-3-{1-[(2-pyrimidinylthio)acetyl]-4-piperidinyl}propanamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been shown to inhibit the activity of enzymes involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce the levels of inflammatory mediators such as tumor necrosis factor-alpha and interleukin-1 beta. This compound has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-benzyl-N-methyl-3-{1-[(2-pyrimidinylthio)acetyl]-4-piperidinyl}propanamide in lab experiments is its potent anti-inflammatory and analgesic effects. This makes it an ideal compound to study the mechanisms of inflammation and pain. However, one of the limitations of using this compound is its potential toxicity at high doses. Therefore, careful dose optimization is required when using this compound in lab experiments.
Future Directions
There are several future directions for the study of N-benzyl-N-methyl-3-{1-[(2-pyrimidinylthio)acetyl]-4-piperidinyl}propanamide. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to possess neuroprotective properties and may be useful in preventing the progression of these diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its dosing regimen for therapeutic use.
Synthesis Methods
The synthesis of N-benzyl-N-methyl-3-{1-[(2-pyrimidinylthio)acetyl]-4-piperidinyl}propanamide involves the reaction of N-benzyl-N-methylpropanamide with 2-pyrimidinylthioacetic acid followed by the addition of piperidine. The resulting compound is then purified by column chromatography to obtain this compound in high purity.
Scientific Research Applications
N-benzyl-N-methyl-3-{1-[(2-pyrimidinylthio)acetyl]-4-piperidinyl}propanamide has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, this compound has been shown to possess anticonvulsant and antidepressant properties.
properties
IUPAC Name |
N-benzyl-N-methyl-3-[1-(2-pyrimidin-2-ylsulfanylacetyl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-25(16-19-6-3-2-4-7-19)20(27)9-8-18-10-14-26(15-11-18)21(28)17-29-22-23-12-5-13-24-22/h2-7,12-13,18H,8-11,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWOLHBZWAUPJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCC2CCN(CC2)C(=O)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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